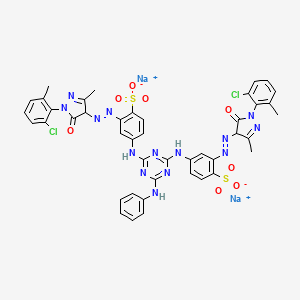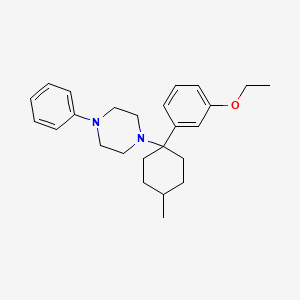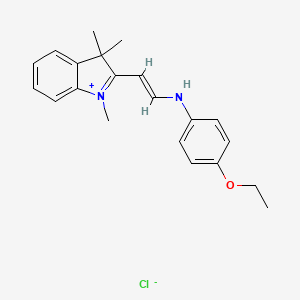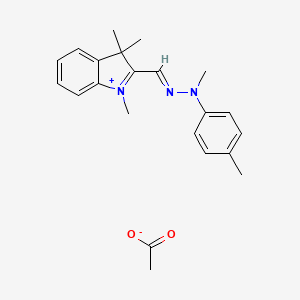
3H-Indolium, 1,3,3-trimethyl-2-((methyl(4-methylphenyl)hydrazono)methyl)-, acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
EINECS 281-431-3 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is known for its unique properties and applications in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of EINECS 281-431-3 involves several synthetic routes. One common method includes the reaction of specific precursors under controlled conditions. For instance, the compound can be synthesized through a series of steps involving deprotonation, silylation, and coupling reactions . The reaction conditions typically involve the use of non-nucleophilic bases, coupling agents, and specific additives to achieve the desired product.
Industrial Production Methods: Industrial production of EINECS 281-431-3 often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as crystallization and interface engineering to enhance the quality of the final product .
化学反応の分析
Types of Reactions: EINECS 281-431-3 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions to achieve the desired oxidation state.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound to its lower oxidation state.
Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles to replace specific functional groups.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while reduction can produce lower oxidation state compounds.
科学的研究の応用
EINECS 281-431-3 has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various complex molecules.
Biology: Employed in biochemical assays and as a reagent in molecular biology experiments.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
作用機序
The mechanism of action of EINECS 281-431-3 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, leading to changes in their structure and function. This interaction can activate or inhibit specific biochemical pathways, resulting in the desired biological or chemical outcome .
類似化合物との比較
EINECS 203-770-8 (Amyl Nitrite): Known for its use as a vasodilator and in the treatment of certain medical conditions.
EINECS 234-985-5 (Bismuth Tetroxide): Utilized in various industrial applications, including as a pigment and in the production of ceramics.
EINECS 239-934-0 (Mercurous Oxide): Employed in the manufacture of batteries and as a reagent in chemical synthesis.
Uniqueness: EINECS 281-431-3 stands out due to its specific chemical structure and properties, which make it suitable for a wide range of applications. Its versatility and effectiveness in various scientific and industrial processes highlight its uniqueness compared to similar compounds.
特性
CAS番号 |
83949-71-7 |
|---|---|
分子式 |
C20H24N3.C2H3O2 C22H27N3O2 |
分子量 |
365.5 g/mol |
IUPAC名 |
N,4-dimethyl-N-[(E)-(1,3,3-trimethylindol-1-ium-2-yl)methylideneamino]aniline;acetate |
InChI |
InChI=1S/C20H24N3.C2H4O2/c1-15-10-12-16(13-11-15)23(5)21-14-19-20(2,3)17-8-6-7-9-18(17)22(19)4;1-2(3)4/h6-14H,1-5H3;1H3,(H,3,4)/q+1;/p-1 |
InChIキー |
SAHUHQOIHAFYOP-UHFFFAOYSA-M |
異性体SMILES |
CC1=CC=C(C=C1)N(C)/N=C/C2=[N+](C3=CC=CC=C3C2(C)C)C.CC(=O)[O-] |
正規SMILES |
CC1=CC=C(C=C1)N(C)N=CC2=[N+](C3=CC=CC=C3C2(C)C)C.CC(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


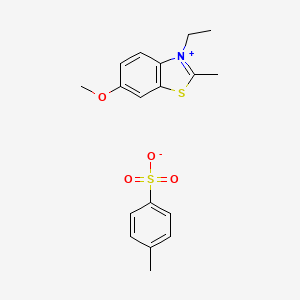
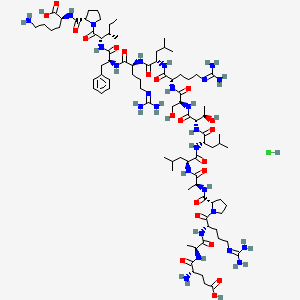

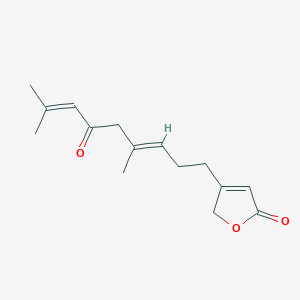
![2-[3-[[(1S)-2-(4,5-diphenyl-1,3-oxazol-2-yl)cyclohex-2-en-1-yl]methyl]phenoxy]acetic acid](/img/structure/B12778060.png)
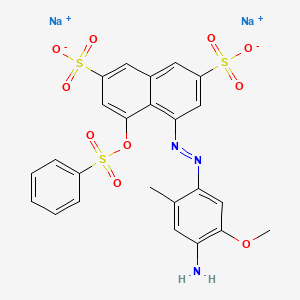
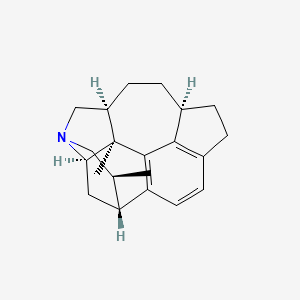
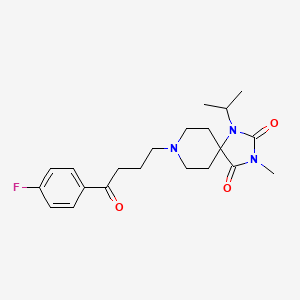
![5-[2-[4-[[2-butyl-4-chloro-5-(1,3-dioxolan-2-yl)imidazol-1-yl]methyl]phenyl]phenyl]-2H-tetrazole](/img/structure/B12778087.png)

